Product packaging for Aluminium glycinate(Cat. No.:)

Aluminium glycinate

Cat. No.: B1365118
M. Wt: 135.06 g/mol
InChI Key: BWZOPYPOZJBVLQ-UHFFFAOYSA-K
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Description

Contextualization of Aluminium-Amino Acid Coordination Compounds in Scientific Inquiry

The scientific investigation of coordination complexes involving main group metals, such as aluminium, and amino acid ligands is a significant and expanding area of research. sioc-journal.cn This field serves as a crucial bridge between coordination chemistry and biology, offering insights into the biological effects of these metals. sioc-journal.cn Aluminium is the most abundant metal in the Earth's crust; however, it has no established beneficial biological function and its accumulation in biological systems is a subject of toxicological concern. rjpbcs.com

Research into aluminium-amino acid coordination compounds is driven by the need to understand the molecular mechanisms of aluminium's interactions within biological environments. rjpbcs.comresearchgate.net Amino acids, as fundamental building blocks of proteins, are primary potential ligands for metal ions. sioc-journal.cnnih.gov Computational and experimental studies focus on how aluminium(III) ions bind to the functional groups of amino acid side chains, particularly the negatively charged oxygen and neutral nitrogen groups. researchgate.netnih.gov The high charge of the Al(III) ion gives it a strong tendency to bind to these bioligands. nih.gov The synthesis and characterization of aluminium complexes with various natural amino acids, including glycine (B1666218), α-alanine, ʟ-aspartic acid, and ʟ-glutamic acid, have been undertaken to investigate their structure and bonding. rjpbcs.com Spectroscopic studies, such as infrared and NMR spectroscopy, suggest that the amino group of the amino acids coordinates with the aluminium ion in these complexes. rjpbcs.com This fundamental research is essential for understanding how aluminium is transported and compartmentalized in biological systems and the potential consequences of its interaction with proteins and other biomolecules. rjpbcs.comresearchgate.net

Scope and Significance of Academic Research on Aluminium Glycinate (B8599266) Complexes

Academic research on aluminium glycinate complexes covers several specialized areas, revealing its significance in both understanding biochemical processes and developing new technologies. A primary focus has been its role in neurotoxicity research. Studies have investigated the uptake of aluminium from various aluminium-amino acid complexes into primary cultured astrocytes, which are crucial cells in the central nervous system. nih.gov Research demonstrated that the cellular internalization of aluminium was significantly different depending on the complexing amino acid, with uptake from this compound being the most prominent compared to complexes with serine, glutamine, or glutamate. nih.gov These findings are fundamental to understanding the mechanisms of aluminium neurotoxicity and suggest that this compound can serve as a key model compound for such studies. nih.gov

Table 2: Differential Internalization of Aluminium by Astrocytes from Various Amino Acid Complexes

Aluminium-Amino Acid Complex Relative Internalization by Astrocytes Source
This compound High (glycine > serine >> glutamine >> glutamate) nih.gov
Aluminium serinate Moderate nih.gov
Aluminium glutaminate Low nih.gov
Aluminium glutamate Very Low nih.gov

| Aluminium citrate (B86180) | No internalization observed after 24h | nih.gov |

Another significant area of research is the application of this compound in materials science and biotechnology. Researchers have successfully synthesized this compound functionalized silica (B1680970) nanoparticles (AGNP). rsc.org These nanoparticles have demonstrated high selectivity and a remarkable binding capacity for phosphoproteins, which are proteins that have been post-translationally modified by the attachment of a phosphate (B84403) group. rsc.org The ability to selectively separate phosphoproteins from complex biological samples is crucial for the field of phosphoproteomics. rsc.org The developed AGNP material showed a high binding capacity for phosphoproteins like α-casein and β-casein and was effective in enriching these proteins from complex mixtures such as milk. rsc.org This highlights the potential of this compound-based materials in developing advanced analytical tools for biological and medical research. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6AlNO4 B1365118 Aluminium glycinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6AlNO4

Molecular Weight

135.06 g/mol

IUPAC Name

aluminum;2-aminoacetate;dihydroxide

InChI

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3

InChI Key

BWZOPYPOZJBVLQ-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])N.[OH-].[OH-].[Al+3]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Aluminium Glycinate

Conventional Synthetic Approaches to Aluminium Glycinate (B8599266) and Analogues

Conventional methods for synthesizing aluminium glycinate typically involve the direct reaction of an aluminium source with glycine (B1666218) in an aqueous environment. These approaches are valued for their relative simplicity and scalability.

The direct reaction between aluminium hydroxide (B78521) and glycine in an aqueous medium is a common and straightforward method for the preparation of this compound. prepchem.comontosight.ai This process involves the neutralization of the basic aluminium hydroxide with the acidic amino acid, glycine. The reaction can be generally represented as the interaction of hydrated aluminium hydroxide with glycine to form a complex where the glycinate anion coordinates with the aluminium ion. guidechem.comdeascal.com

One documented synthesis of monohydroxyaluminum glycinate involves reacting glycine with aluminium hydroxide powder in water. The mixture is agitated at an elevated temperature to facilitate the reaction. prepchem.com Specifically, 2 grams of glycine were reacted with 1.25 grams of aluminium hydroxide (containing 28.8% Al) in 10 grams of water, with agitation at 75°C for 30 minutes. prepchem.com The resulting product is a hydrated form of the this compound complex. deascal.com The structure of this compound generally consists of an aluminium ion coordinated with one or more glycine molecules. guidechem.com

The reaction leverages the amphoteric nature of glycine, which can exist as a zwitterion, and its ability to form stable chelate complexes with metal ions like aluminium. researchgate.netwikipedia.org The resulting compound, often referred to as dihydroxyaluminum glycinate, is used in various applications due to its buffering and astringent properties. deascal.comchemicalbook.com

The formation of this compound is significantly influenced by reaction conditions such as pH, temperature, and agitation. Optimization of these parameters is crucial for achieving high yield and purity of the desired product.

pH: The pH of the reaction medium is a critical factor. Glycine exists in different ionic forms depending on the pH. researchgate.net The complexation reaction with aluminium ions is highly pH-dependent. While specific optimal pH values for this compound synthesis are not extensively detailed in the provided results, studies on related systems, such as the chemical mechanical polishing of aluminium using glycine-containing slurries, demonstrate that the complexing action of glycine with aluminium is highly effective in alkaline conditions. researchgate.net In such environments, glycine can effectively complex with Al³⁺ ions, promoting the dissolution of aluminium and its compounds. researchgate.netresearchgate.net Conversely, in acidic environments, glycine can also interact with aluminium surfaces. researchgate.net The neutralization reaction between aluminium hydroxide and glycine inherently involves a shift in pH as the reaction proceeds. fengchengroup.com

Temperature: Temperature influences the rate of reaction. A specific synthesis of monohydroxyaluminum glycinate was carried out at 75°C, indicating that elevated temperatures can facilitate the reaction between aluminium hydroxide and glycine. prepchem.com In a method for preparing aluminum zirconium octachlorohydrex glycine, the reaction temperature is controlled between 70-80°C. google.com Studies on the precipitation of copper/zinc/aluminium catalysts have shown that higher temperatures (e.g., 60-70°C) can lead to catalysts with higher surface areas, suggesting that temperature plays a key role in the formation of the final material's properties. acs.org

Stirring: Adequate stirring or agitation is necessary to ensure a homogeneous reaction mixture, especially when dealing with the suspension of aluminium hydroxide in water. prepchem.com Proper mixing facilitates the interaction between the solid aluminium hydroxide and the dissolved glycine, promoting a more efficient reaction. The synthesis described by PrepChem specifically mentions agitating the mixture to ensure the reaction proceeds effectively. prepchem.com

The following table summarizes the parameters from a documented synthesis method.

ParameterValueSource
Reactant 1Glycine prepchem.com
Reactant 2Aluminium Hydroxide prepchem.com
SolventWater prepchem.com
Temperature75 °C prepchem.com
Reaction Time30 minutes prepchem.com
AgitationApplied prepchem.com

The precipitation in aluminium-glycine systems is a complex process influenced by factors such as pH, concentration of reactants, and temperature. Understanding these mechanisms is essential for controlling the formation and properties of the final product.

In aqueous solutions, aluminium ions undergo hydrolysis, forming various hydroxo complexes, which can then polymerize and precipitate as aluminium hydroxide. mdpi.comuu.nl The presence of glycine, an effective complexing agent, can significantly alter this behavior. researchgate.net Glycine can form soluble complexes with aluminium ions, thereby influencing the conditions under which precipitation occurs. researchgate.netuq.edu.au

The pH of the solution plays a pivotal role. As the pH increases, the hydrolysis of Al³⁺ ions is favored, leading to the formation of polynuclear hydroxides or oxo-hydroxides, which can result in gel formation and precipitation. mdpi.com Glycine can act as a buffer and a chelating agent, potentially preventing the precipitation of aluminium hydroxide by forming soluble aluminium-glycine complexes. uq.edu.au In studies related to solvent extraction, the addition of glycine prevented the precipitation of Al(OH)₃ that was observed when using NaOH for neutralization. uq.edu.au

The mechanism can be viewed as a competition between the hydrolysis of aluminium ions leading to precipitation and the complexation of aluminium ions by glycine leading to soluble species. The dominant pathway is determined by the specific reaction conditions. For instance, in chemical mechanical polishing, glycine is used to react with Al³⁺ to form soluble complexes, thereby facilitating material removal rather than precipitation. researchgate.net

Studies on the crystallization of glycine itself have shown that different polymorphs (α- and β-glycine) can be formed depending on the level of supersaturation, indicating the sensitivity of the crystallization process to concentration. researchgate.net While this study does not directly involve aluminium, it highlights the intricate nature of glycine precipitation. The precipitation of other metal-aluminium hydroxysulfates has been shown to be mediated by biological activity that influences local pH. researchgate.net While not directly related to glycine, this underscores the importance of localized chemical environments in directing precipitation pathways.

Structural Elucidation and Spectroscopic Characterization of Aluminium Glycinate Complexes

Spectroscopic Analysis of Aluminium Glycinate (B8599266) and Related Coordination Compounds

Spectroscopic techniques are fundamental in characterizing the formation and structure of aluminium glycinate complexes in both solution and the solid state.

Infrared (IR) Spectroscopy for Ligand Coordination Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the glycine (B1666218) ligand to the aluminium ion. The comparison of the IR spectrum of free glycine with that of this compound reveals key shifts in vibrational frequencies that indicate bond formation between the metal and the ligand.

In studies of glycine and its aluminium complex, the N-H stretching vibration, which appears as a broad band around 3414 cm⁻¹ in free glycine (likely due to its zwitterionic form), shifts to a lower frequency of approximately 3403 cm⁻¹ upon complexation with aluminium. rjpbcs.com This shift of about 11 cm⁻¹ is indicative of the coordination of the amino group (NH₂) to the aluminium atom. rjpbcs.com

Table 1: Key Infrared Spectral Data for Glycine and this compound

Vibrational ModeGlycine (cm⁻¹)This compound (cm⁻¹)Interpretation
N-H Stretch3414 (broad)3403Shift indicates coordination of NH₂ group. rjpbcs.com
NH₂ Bend1624 (sharp)1636 and 1525 (weak)Splitting confirms coordination of NH₂ group. rjpbcs.com

Data sourced from a study on the complexation of aluminium by amino acids. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights (e.g., ¹H, ¹³C, ²⁷Al NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei, offering profound insights into the structure of this compound complexes.

¹H NMR: Proton NMR spectra are particularly useful for observing changes in the glycine ligand upon coordination to aluminium. In the ¹H NMR spectrum of the aluminium-glycine complex, the signal corresponding to the amino (NH₂) protons shows a downfield shift and splitting. rjpbcs.com For instance, the NH₂ signal, which appears as a multiplet at δ 2.5 in free glycine, splits into two signals at δ 2.6 and δ 2.5 in the complex. rjpbcs.com This splitting is a clear indication of the coordination of the NH₂ group to the aluminium center, as the zwitterionic nature of free glycine is disrupted upon complexation and deprotonation of the carboxylic acid group. rjpbcs.com In contrast, the signal for the CH₂ protons remains largely undisturbed at δ 3.3. rjpbcs.com

¹³C NMR: Carbon-13 NMR provides complementary information about the carbon skeleton of the glycine ligand. While specific shift data for this compound is not extensively detailed in the provided search results, commercial suppliers of this compound list ¹³C NMR as a standard analytical technique for product characterization. Discrepancies in reported chemical shifts can occur depending on the solvent and concentration. nih.gov

²⁷Al NMR: Aluminum-27 NMR is a specialized technique used to probe the coordination environment of the aluminium nucleus. huji.ac.il Since ²⁷Al is a quadrupolar nucleus (spin 5/2), the line widths of the NMR signals are highly sensitive to the symmetry of the electric field around the nucleus. huji.ac.il Symmetrical environments result in relatively sharp lines, while asymmetrical environments lead to very broad lines. huji.ac.il The chemical shift range for ²⁷Al is wide, and the coordination number of the aluminium cation directly correlates with the chemical shift. mdpi.com Hexa-coordinated aluminium species are typically found in the higher field region of the spectrum. mdpi.com Studies on related aluminium compounds have shown that ²⁷Al NMR can distinguish between monomeric and polymeric species in solution, as well as between aluminium in octahedral and tetrahedral environments. For instance, in studies of γ-alumina, distinct signals for AlIV, AlV, and AlVI coordinations can be observed. rsc.org

Table 2: ¹H NMR Chemical Shift Data for Glycine and this compound

ProtonGlycine (δ ppm)This compound (δ ppm)Interpretation
NH₂2.5 (multiplet)2.6 and 2.5 (split)Splitting indicates coordination of the amino group. rjpbcs.com
CH₂3.33.3Minimal change suggests less direct involvement in coordination. rjpbcs.com

Data presented is based on a study of aluminium complexes with natural amino acids. rjpbcs.com

Mass Spectrometry Techniques (e.g., Electrospray Q-TOF-MS/MS) for Complex Identification and Polymerization Degree Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and identifying the presence of polymeric species. bioscience.co.uk Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of coordination complexes. researchgate.netnih.gov

When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, ESI-MS/MS provides high-resolution mass data and allows for the fragmentation of parent ions to elucidate structural details. researchgate.netrsc.org Studies on metal glycinate complexes, including those of other metals like copper, zinc, and manganese, have successfully used ESI-TOF-MS to characterize the complexes in solution. researchgate.netnih.gov These studies have revealed that metal glycinates can exist as mixtures of complexes with varying degrees of polymerization, ranging from n=1 to n=4, and can be fully or partially dehydrated. researchgate.netnih.gov The metal-glycine moiety was found to be stable during analysis. researchgate.netnih.gov While specific ESI-Q-TOF-MS/MS data for this compound is not detailed in the provided results, the technique's proven applicability to other metal glycinates suggests its utility for characterizing this compound complexes and determining their degree of polymerization. researchgate.netnih.govacs.org

UV-Visible Spectrophotometry in Complexation Studies

UV-Visible spectrophotometry is a valuable method for studying the formation of complexes between aluminium ions and ligands like glycine in solution. mdpi.com The complexation of aluminium ions with a ligand often results in a change in the electronic absorption spectrum, which can be monitored to understand the stoichiometry and stability of the resulting complexes. mdpi.comuitm.edu.my

For example, in studies of the complexation of aluminium with glutamic acid, UV-Vis spectrophotometry was used to demonstrate the formation of aluminium glutamate. mdpi.com The experiment involved comparing the spectrum of a mixture of glutamic acid and aluminium ions to a reference solution of glutamic acid. mdpi.com Similarly, the complexation of Al³⁺ with Alizarin Red S produces a color change and a shift in the absorption maximum, which can be used to quantify the aluminium concentration. uitm.edu.my Although specific UV-Vis data for this compound complexation was not found in the search results, the principles of the technique are directly applicable. researchgate.netdatadryad.org By monitoring changes in absorbance at different molar ratios of aluminium and glycine, one could determine the stoichiometry of the complex formed.

Advanced Characterization Techniques for Solid-State this compound Systems

To fully understand the structure of this compound in the solid state, more advanced characterization techniques are employed.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. For a crystalline compound like this compound, powder XRD can be used to identify the crystal phase and obtain a "fingerprint" of the material. escientificpublishers.comresearchgate.net

While a specific crystal structure determination for this compound was not found in the provided search results, XRD is a standard method for characterizing related compounds. For instance, XRD patterns are used to distinguish between different polymorphs of glycine, such as the α- and γ-forms. researchgate.net In studies of other aluminium-containing compounds, such as aluminium hydroxides, XRD is used to identify the crystalline phases present, like gibbsite, bayerite, and boehmite. researchgate.net Similarly, the thermal decomposition of aluminium hydroxyacetate to various forms of alumina (B75360) has been followed by XRD, revealing changes in the crystalline structure at different temperatures. researchgate.net Therefore, XRD would be the primary method to determine the crystal system, space group, and precise atomic coordinates of solid this compound, providing unequivocal structural elucidation. cymitquimica.com

Scanning Electron Microscopy (SEM) for Morphological and Particle Size Analysis

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface features and determining the particle size distribution of materials. nanoscience-analytical.cominnovaltec.com It operates by scanning a focused beam of electrons across a sample, which generates various signals that provide information about the sample's surface topography and composition. nanoscience-analytical.comwarwick.ac.uk For the analysis of this compound, SEM offers critical insights into the morphology of the synthesized particles, which can exist as individual crystals, agglomerates, or as part of a composite material. nanoscience-analytical.commdpi.com

The morphology of aluminium-containing precipitates can vary significantly depending on the preparation method and the presence of other substances. For instance, studies on other aluminum compounds have shown the formation of continuous layers with multiple hillocks or granular morphologies consisting of non-continuous, porous layers covered with small hexagonal flakes. mdpi.com While specific SEM imagery for pure this compound is not extensively detailed in the provided search results, the principles of SEM analysis of similar compounds are directly applicable.

In the context of related materials, SEM has been effectively used to characterize particles and their aggregates. For example, in the analysis of titanium dioxide nanoparticles, SEM imaging clearly distinguished between primary particles and their larger aggregates, a phenomenon that is also relevant to understanding the bulk properties of this compound powders. nanoscience-analytical.com The technique can reveal whether the material consists of discrete particles, and if so, their shape, size, and the extent of their aggregation. nanoscience-analytical.comthermofisher.com

Particle size analysis is a crucial aspect of material characterization, and SEM provides a direct method for measuring particle dimensions. nanoscience-analytical.comthermofisher.com By analyzing SEM micrographs, it is possible to generate statistics on particle size and shape distributions. nanoscience-analytical.com For instance, in a study on an Al-Mg/Al2O3 nanocomposite, SEM was used to determine the average particle size of the initial aluminum powder. researchgate.net This type of analysis is vital for controlling the properties of the final product, as particle size can influence factors such as reactivity and dissolution rates.

The preparation of the sample for SEM analysis is a critical step that can influence the observed morphology. nanoscience-analytical.cominnovaltec.com For powdered samples like this compound, particles can be dispersed directly onto a sample stub. nanoscience-analytical.com To prevent charging effects in non-conductive or poorly conductive samples, a thin coating of a conductive material, such as gold or carbon, is often applied. Operating the SEM at a low accelerating voltage can also minimize charging and provide more detailed surface information. innovaltec.com

Furthermore, when this compound is part of a composite material, such as a coating on cotton fibers, SEM can be used to visualize the distribution and morphology of the coating. escientificpublishers.com In a study involving a glycinate-siloxane coating, SEM was employed to elucidate the chemical structure of the coated materials. escientificpublishers.com

The following table summarizes the general capabilities of SEM in the analysis of particulate materials, which are applicable to the study of this compound:

Analytical Parameter Information Provided by SEM Relevance to this compound
Morphology Provides high-resolution images of the surface topography, revealing the shape and structure of individual particles and their agglomerates. nanoscience-analytical.cominnovaltec.comElucidates the physical form of the synthesized this compound, which can be crystalline, amorphous, or aggregated.
Particle Size Allows for direct measurement of particle dimensions from micrographs, enabling the determination of particle size distribution. nanoscience-analytical.comthermofisher.comCrucial for understanding and controlling physical properties such as solubility and surface area.
Compositional Contrast Backscattered electron (BSE) imaging can provide information on the distribution of different phases within a composite material based on atomic number contrast. thermofisher.comUseful for analyzing this compound in combination with other materials or identifying impurities.
Surface Features Reveals fine details such as pores, cracks, and surface texture. mdpi.comthermofisher.comProvides insights into the porosity and potential surface defects of the this compound particles.

While the available literature does not provide specific SEM data tables for pure this compound, the principles and methodologies described are standard for the characterization of such chemical compounds. Future research employing SEM would be invaluable for generating detailed morphological and particle size data specific to various forms of this compound.

Coordination Chemistry and Complexation Equilibria of Aluminium Glycinate

Ligand Binding Modes and Coordination Environment of Aluminium with Glycine (B1666218)

The coordination of aluminium by glycine involves specific binding interactions that dictate the geometry and stability of the resulting complexes. Glycine's structure, possessing both an amino group and a carboxyl group, allows for versatile coordination behavior.

Glycine most commonly functions as a bidentate ligand when complexing with metal ions, including aluminium. wikipedia.orgbartleby.com This coordination occurs through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. ontosight.aivaia.comredalyc.org This binding mode results in the formation of a stable five-membered chelate ring (Al-O-C-C-N). wikipedia.orgredalyc.org The glycinate (B8599266) anion (H₂NCH₂CO₂⁻), formed by the deprotonation of glycine's carboxyl group, facilitates this chelation. ontosight.aivaia.com This bidentate chelation is a key factor in the stability of the resulting aluminium glycinate complex. vaia.com

In aqueous solutions, this compound can exist as a mixture of different species, including both monomers and polymers. google.comgoogle.com The specific nature and composition of these species are influenced by factors such as the molar ratio of aluminium to glycine and the pH of the solution. ontosight.ai Studies using techniques like 27Al NMR spectroscopy have confirmed the presence of both monomeric and polymeric forms, with aluminium found in both octahedral and tetrahedral coordination environments. Further characterization has shown that the degree of polymerization in metal glycinate complexes can vary, with species ranging from monomers (n=1) to tetramers (n=4) being identified. nih.gov

The pH of the solution is a critical parameter that profoundly influences the complexation equilibria between aluminium and glycine. ontosight.aiontosight.aicambridge.org The speciation of both the aluminium ion and the glycine molecule is pH-dependent. At neutral pH, naturally occurring aluminium compounds have limited solubility, which increases at lower pH. ca.govnih.gov The aluminium(III) ion undergoes hydrolysis in water, forming various monomeric and polymeric hydroxide (B78521) species, with their prevalence dictated by the pH. ca.govresearchgate.net For instance, at a pH of 5, free Al³⁺ and Al(OH)²⁺ are significant species, while at higher pH values, more hydroxylated forms like Al(OH)₄⁻ predominate. ca.gov

Similarly, glycine exists in different ionic forms depending on the pH. In strongly acidic solutions, it is fully protonated (cationic form), while in alkaline solutions, it is fully deprotonated (anionic form). ijnc.ir The zwitterionic form is predominant at intermediate pH values. ijnc.irijcsi.pro The formation of the aluminium-glycine complex, which relies on the availability of the glycinate anion, is therefore favored at higher pH ranges where deprotonation of the carboxyl group occurs. ijnc.ir Studies have shown that the chelating power of glycine and other organic anions is pH-dependent, which in turn affects the crystallization rates and final products of aluminium hydroxides. cambridge.orgresearchgate.net In the pH range of 8.0 to 10.0, strongly chelating anions like glycinate can retard olation (the process of forming polymeric hydroxo-bridged metal complexes) and promote the formation of pseudoboehmite or amorphous aluminium products. cambridge.orgresearchgate.net

Characterization of Monomeric and Polymeric Aluminium-Glycinate Species in Solution

Speciation Studies of Aluminium-Glycine Systems in Diverse Matrices

Understanding the distribution of different aluminium-glycine species in various environments is crucial for assessing its behavior and potential interactions. Speciation studies employ analytical techniques to identify and quantify the complexes formed under specific conditions.

Quantitative studies have been performed to determine the stability constants of aluminium-amino acid complexes. unime.ittandfonline.com These investigations often utilize potentiometric titrations to measure complex formation under controlled conditions, including physiological temperature (37 °C) and ionic strength (0.15 mol dm⁻³ NaCl). tandfonline.com Such experiments allow for the calculation of stability constants for the various complex species formed in solution. tandfonline.com

The stability of these complexes is also influenced by the ionic strength of the medium. Research on various metal-ligand systems has shown that stability constants tend to decrease as the ionic strength of the solution increases. scirp.org Temperature is another key thermodynamic parameter. While a considerable amount of data exists for copper(II)-amino acid systems, information on the temperature dependence of the thermodynamics for aluminium-amino acid reactions remains less common. researchgate.net

Factors Influencing Al(III)-Glycine Complex Equilibria
ParameterInfluence on ComplexationObserved EffectReference
pHAffects speciation of both Al(III) and glycine.Complex formation favored at higher pH where glycinate anion is present. Controls hydrolysis and polymerization of Al species. cambridge.orgca.govijnc.irresearchgate.net
Ionic StrengthAffects the activity of ions in solution.Generally, an increase in ionic strength leads to a decrease in the stability constants of the formed complexes. scirp.org
TemperatureInfluences the thermodynamic stability (ΔG, ΔH, ΔS) of the complexes.Thermodynamic quantities for complex formation can be determined through temperature-dependent studies. tandfonline.comresearchgate.net
Ligand-to-Metal RatioDetermines the stoichiometry of the complexes formed.Different ratios can lead to the formation of various species, such as [Al(Gly)]²⁺, [Al(Gly)₂]⁺, and [Al(Gly)₃]. ontosight.aitandfonline.com

Glycine is recognized as an effective chelating agent for aluminium. researchgate.netrd2.co.nz Its ability to form stable complexes is a result of the bidentate coordination discussed earlier. When compared to other organic acids, the effectiveness of ligands in complexing with aluminium and influencing its crystallization follows a specific order, with glycine being more effective than acids like glutaric and succinic but less effective than citric or tartaric acid. cambridge.orgresearchgate.net The strong affinity of the Al(III) ion for oxygen-donor sites, such as the carboxylate groups found in glycine, is a primary driver for this complexation. nih.gov

In more complex, multicomponent systems, the principles of ligand affinity and competitive binding become important. Studies have been conducted on ternary systems, for example, involving Al(III), a primary ligand like sulphathiazole, and a secondary ligand such as glycine. scirp.org Potentiometric studies of such systems allow for the determination of stability constants for the various binary and ternary complexes that may form, providing insight into the competitive chelation properties and ligand affinities in solution. scirp.org The formation of these complexes can significantly alter the bioavailability and mobility of aluminium in biological and environmental matrices. ontosight.ai

Relative Effectiveness of Organic Acids in Complexing Aluminium
Relative EffectivenessOrganic Acid
Less EffectiveGlutaric
Moderately EffectiveSuccinic
Phthalic
Glycine
More EffectiveMalonic
Glutamic
Aspartic
Oxalic
Salicylic
Malic
Citric
Most EffectiveTartaric
Source: Based on data regarding the rate of Al(OH)₃ crystallization. cambridge.orgresearchgate.net

Interactions with Other Naturally Occurring Ligands (e.g., Other Amino Acids, Carboxylic Acids, Phosphates, Citrate)

The coordination chemistry of this compound is significantly influenced by the presence of other endogenous ligands in biological systems. The aluminium(III) ion, once dissociated or available from the glycinate complex, can interact with a variety of naturally occurring molecules, including other amino acids, carboxylic acids, phosphates, and citrate (B86180). These interactions are competitive and depend on factors such as pH, ligand concentration, and the relative stability of the resulting complexes.

Interactions with Other Amino Acids

The interaction between Al(III) and various amino acids has been a subject of study to understand its transport and toxicity. While glycine forms a relatively stable complex with aluminium, other amino acids can also coordinate with the metal ion. Studies using pH-potentiometric and multinuclear NMR techniques have shown that Al(III) interacts weakly with bidentate amino acids like serine, threonine, glutamine, and asparagine primarily through the carboxylate group. The protonated amino group (NH3+) present at physiological pH can create electrostatic repulsion, weakening the complexation compared to simple carboxylic acids.

Amino dicarboxylic acids, such as L-aspartic acid (Asp) and L-glutamic acid (Glu), exhibit stronger interactions. rsc.org For these ligands, tridentate coordination involving the two carboxylate groups and the central amino group is strongly suggested, leading to more stable complexes. nih.gov For instance, the Al(III)-glutamate system forms more stable complexes than those with simple "glycine-like" amino acids, which may enhance the retention of Al(III) in solution under physiological conditions. rsc.org The formation of these tridentate chelate complexes is believed to enhance their stability, which could be a factor in the biological transport of aluminium. nih.gov

Interactive Data Table: Stability Constants of Al(III) with Various Amino Acids

The following table summarizes the formation constants (log β) for 1:1 complexes of Al(III) with several amino acids. Note that experimental conditions such as temperature and ionic strength can affect these values.

Interactions with Carboxylic Acids

Simple and hydroxy-carboxylic acids are important complexing agents for Al(III) in biological fluids. The strength of complexation is generally stronger for dicarboxylic and hydroxycarboxylic acids than for simple monocarboxylic acids or amino acids. Succinic acid, a dicarboxylic acid, has been studied as a model compound and shows detectable, though relatively weak, complex formation with Al(III).

Of particular significance is the interaction with citrate. Citric acid is a potent chelator for Al(III) and plays a crucial role in its bioavailability. nih.govresearchgate.net It forms a neutral, highly stable complex with Al(III) between pH 2 and 5, which is readily absorbable in the upper gastrointestinal tract. capes.gov.br The formation of this soluble aluminium-citrate complex significantly enhances the gastrointestinal absorption of aluminium from various sources, including food and water. rsc.orgrsc.org Studies have shown that oral citrate can increase aluminium absorption and subsequent deposition in tissues like bone and brain. rsc.org The stability of the Al(III)-citrate complex is remarkably high, with formation constants many orders of magnitude greater than for simpler carboxylates or amino acids. medchemexpress.commedchemexpress.com

Interactive Data Table: Al(III)-Citrate Complex Formation Constants

Interactions with Phosphates

Aluminium ions have a strong affinity for phosphate (B84403) groups. In the intestine, this compound can release aluminium ions that react with dietary phosphate to form highly insoluble and non-absorbable aluminium phosphate. nih.govnih.gov This interaction is a fundamental aspect of its use as a phosphate binder. The formation of aluminium phosphate is favored over a wide pH range. mdpi.com In addition to inorganic phosphate, Al(III) can also form complexes with organic phosphates, such as glycerol-1-phosphate and glycerol-2-phosphate, forming various mononuclear and polynuclear species depending on the pH. capes.gov.br

Hydrolysis and Polymerization Phenomena in this compound Solutions and Gels

The aqueous chemistry of the aluminium(III) ion is dominated by its tendency to undergo hydrolysis. The small, highly charged Al³⁺ ion strongly coordinates water molecules, polarizing them and facilitating the loss of protons. This process begins even in acidic solutions and leads to the formation of a series of soluble monomeric and polynuclear hydroxo-aluminium species.

The hydrolysis of Al(III) can be represented by the following simplified sequence:

[Al(H₂O)₆]³⁺ ⇌ [Al(OH)(H₂O)₅]²⁺ + H⁺ ⇌ [Al(OH)₂ (H₂O)₄]⁺ + 2H⁺ ⇌ Al(OH)₃(s) + 3H⁺ ⇌ [Al(OH)₄]⁻ + 4H⁺

In solutions of this compound, the glycinate ligand can influence this process, but the fundamental tendency of the Al(III) core to hydrolyze remains. As the pH of an aluminium salt solution is raised, these hydrolysis reactions proceed, leading to the formation of larger polynuclear species through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges). researchgate.net

A key intermediate in this polymerization process is the polycation [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, commonly known as the Keggin-Al₁₃ ion. illinois.edugoogle.com This stable, cage-like structure is formed through the controlled hydrolysis and aging of Al(III) solutions under specific conditions of pH (typically 3.9-4.5) and temperature. illinois.edudiva-portal.org The formation of Al₁₃ and other large polymeric species is a critical step leading to the eventual formation of aluminium hydroxide gels and precipitates. google.comdiva-portal.org The process is dynamic, with transient species forming first, which can then reorganize into more stable structures like the Keggin ion upon aging. google.com

This inherent tendency to hydrolyze and polymerize allows this compound to act as a cross-linking agent in the formation of hydrogels. In these systems, the aluminium ions, made available from the glycinate complex, react with carboxyl functional groups (-COO⁻) on polymer chains (e.g., sodium polyacrylate). This reaction forms a cross-linked gel structure where the aluminium acts as a bridge between polymer strands, significantly increasing the viscosity and cohesive strength of the matrix. The controlled hydrolysis of the aluminium species is crucial for managing the rate of gelation and the final properties of the gel.

Interactive Data Table: Key Species in Al(III) Hydrolysis and Polymerization

Theoretical and Computational Investigations of Aluminium Glycinate Systems

Density Functional Theory (DFT) Studies on Aluminium-Glycine Interactions and Complex Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the interactions between aluminium and glycine (B1666218), offering a balance between computational cost and accuracy. nih.gov It allows for the detailed examination of complex stability, molecular geometry, and electronic properties.

DFT calculations have been systematically employed to study the optimal adsorption sites and binding energies of amino acids, including glycine, with metal clusters. nih.gov These studies reveal that the interaction is governed by anchoring bonds such as N-Al, O-Al, and unconventional hydrogen bonds. acs.org The stability of different isomeric forms of aluminium-amino acid complexes can be assessed, with findings indicating that the relative stability can be influenced by the chosen DFT functional. acs.org For instance, in studies of aluminium with aromatic amino acids, different functionals sometimes predict different lowest energy isomers, highlighting the importance of method selection. acs.org

Molecular Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT is a fundamental step in computationally characterizing aluminium glycinate (B8599266) complexes. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For aluminium complexes, research has shown that subtle changes in geometry, formal oxidation state, and supporting ligands can significantly tune the electronic structure and physical properties. lbl.gov

Analysis of the electronic structure provides a quantitative picture of molecular orbital interactions. lbl.gov For example, DFT studies on glycine adsorbed on metal surfaces have shown that deprotonated forms are often thermodynamically favored. aip.org The interaction of glycine with graphene quantum dots, as studied by DFT, revealed a significant increase in the total dipole moment and a decrease in the HOMO/LUMO energy gap, indicating enhanced reactivity. nih.gov These electronic modifications are crucial for understanding the complex's behavior in various chemical environments.

Interactive Table: Calculated Physical Parameters for GQD-Glycine Complexes

Complex Total Dipole Moment (TDM) (Debye) HOMO/LUMO Energy Gap (ΔE) (eV)
ZTRI/glycine 4.535 0.323
ZTRI/glycine/sodium alginate 8.020 0.200

This table is based on data from a study on graphene quantum dots interacting with glycine and other biopolymers, illustrating the impact of these interactions on electronic properties. nih.gov

Calculation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to simulate the spectroscopic properties of molecules, providing valuable data for comparison with experimental results. rsc.org The calculation of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra. rsc.org For instance, DFT calculations have been used to simulate the vibrational spectra of boron oxide glass and have shown good agreement with experimental data. rsc.org

Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of complexes in solution and the solid state. rsc.org Theoretical studies have demonstrated that parameters like the 25Mg NMR chemical shifts are highly sensitive to the local environment of the metal ion, which can be accurately modeled using DFT. rsc.org While specific DFT calculations for the NMR spectra of aluminium glycinate are not detailed in the provided results, the methodology is well-established for related systems. rsc.org

Elucidation of Reaction Mechanisms and Energy Profiles for Aluminium-Glycinate Formation

DFT calculations are instrumental in mapping out the reaction pathways for the formation of metal-ligand complexes, including this compound. By locating transition state structures and calculating the corresponding energy barriers, researchers can elucidate the reaction mechanism. mdpi.com

For example, studies on the directed ortho alumination of aromatic compounds have used DFT to show that the reaction proceeds through the formation of an initial adduct, followed by a deprotonation step. researchgate.net The energy profiles calculated through these methods help in understanding the regioselectivity of such reactions. researchgate.net In the context of this compound formation, this would involve modeling the step-by-step replacement of water molecules from a solvated aluminium ion by glycine. rsc.org The reaction between Al(OH)2+ and ferron, a similar chelating ligand, has been shown to be a major pathway in complex formation. rsc.org

Molecular Dynamics and Ab Initio Simulations of this compound Complexes

Molecular dynamics (MD) and ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on the behavior of this compound complexes, capturing their motion and interactions over time. acs.orgmdpi.com AIMD, where forces are calculated from electronic structure theory on the fly, is particularly powerful for studying bond-breaking and formation events. mdpi.com

AIMD simulations have been used to study the adsorption of glycine on aluminium oxide surfaces, revealing that inner-sphere adsorption is energetically most favorable. acs.org These simulations provide detailed insights into the covalent and hydrogen bonds formed between the molecule and the surface, as well as with the surrounding solvent. acs.org

Simulation of Solvent Effects on Coordination Geometry and Conformational Flexibility (e.g., COSMO Model)

The solvent environment can have a profound impact on the structure and stability of coordination complexes. Continuum solvation models, such as the Conductor-like Screening Model (COSMO), are frequently used in conjunction with DFT calculations to simulate these effects. rsc.orgresearchgate.net The COSMO model treats the solvent as a polarizable continuum, which is an efficient way to incorporate bulk solvent effects. rsc.org

Studies on cationic aluminium(chloro) hydroxide (B78521) complexes have shown that the optimal structures tend to be more open in the liquid phase (as modeled by COSMO) compared to the gas phase. researchgate.net This highlights the importance of considering the solvent when predicting the coordination geometry. The conformational flexibility of molecules like glycine is also influenced by the solvent; for example, the zwitterionic form of glycine is more stable than the amino acid form in water. acs.org The COSMO model can also be used to predict the influence of the solvent on spectroscopic properties. nih.gov

Investigation of the Stability and Reactivity of Aluminium-Oxygen Clusters in the Presence of Glycine

The interaction of glycine with aluminium-oxygen clusters is relevant to understanding the behavior of aluminium in biological and environmental systems. AIMD simulations have been employed to probe the chemical interactions between silanol (B1196071) groups and aluminium atoms, showing the formation of energetically favorable coordinate complexes. researchgate.net

Classical MD simulations have been used to study the aggregation of glycine in aqueous solutions, finding that giant clusters are unlikely to form without the presence of impurities like salt. nih.gov Furthermore, simulations of glycine on an α-alumina surface demonstrated that the surface promotes the adsorption and assembly of glycine molecules into chains and clusters through hydrogen bonding. nih.gov This surface-driven aggregation highlights a potential role for minerals in prebiotic peptide formation. nih.gov The stability of these aggregates is influenced by both glycine-surface and glycine-glycine interactions. nih.gov

Analytical Methodologies for Determination and Speciation of Aluminium Glycinate

Chromatographic Techniques for Separation and Quantification of Aluminium-Amino Acid Complexes

Chromatographic methods are powerful tools for separating complex mixtures, making them ideal for isolating and quantifying aluminium-amino acid complexes from other components in a sample.

Ion Chromatography (IC) for Studying Aluminium-Amino Acid Interactions

Ion chromatography (IC) is a versatile technique used to separate ions and polar molecules based on their affinity to an ion exchanger. wikipedia.org It is particularly useful for studying the interactions between aluminium and amino acids like glycine (B1666218). wikipedia.orgnih.gov In a typical IC setup, a liquid sample is passed through a column packed with a stationary phase that has charged functional groups. gsconlinepress.com The separation occurs as the charged aluminium-glycinate complexes and other ions in the sample interact differently with the stationary phase. wikipedia.orggsconlinepress.com

Research has shown that the presence of aluminium can cause a reduction in the chromatographic signals of amino acids, indicating an interaction between them. nih.gov By combining IC with other techniques like atomic absorption spectrometry (AAS) and ultrafiltration, it has been possible to confirm that a portion of "free" aluminium in serum samples is distributed among various amino acids. nih.gov The affinity of aluminium for different amino acids can also be determined, with studies showing a sequence of Lys > Orn > Tyr > Glu ≈ Asp in serum. nih.gov

For the specific analysis of aluminium, high-performance chelation ion chromatography (HPCIC) has been investigated. This technique allows for the differentiation between kinetically labile and kinetically stable species of aluminium. researchgate.net The separation is achieved on a column with a chelating ion-exchanger, and the efficiency of the separation can be significantly influenced by factors such as column temperature. researchgate.net

Capillary Electrophoresis Coupled with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) for Metal Glycinate (B8599266) Complex Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with inductively coupled plasma mass spectrometry (ICP-MS), it becomes a powerful tool for the speciation and characterization of metal-glycinate complexes. researchgate.netnih.gov CE offers rapid analysis times, requires small sample volumes, and provides high separation efficiency, while ICP-MS offers exceptional sensitivity and element-specific detection. researchgate.netnih.gov

The hyphenation of CE with ICP-MS allows for the direct quantification of metal-glycinate species and free metal ions. researchgate.netresearchgate.net This has been successfully applied to the analysis of metal-glycinate complexes in various matrices, including animal feed premixes. researchgate.netx-mol.net The method involves extracting the glycinates and then separating them by CE before detection with ICP-MS. researchgate.net The stability of the complexes in solution can be verified using techniques like electrospray time-of-flight mass spectrometry (ESI-TOF-MS). researchgate.net Research has demonstrated that CE-ICP-MS can effectively quantify low concentrations of metal-glycinate species and determine their distribution in supplemented feeds. researchgate.netresearchgate.net

Analytical TechniquePrincipleApplication for Aluminium GlycinateKey Findings
Ion Chromatography (IC) Separation of ions based on their affinity to an ion exchanger. wikipedia.orgStudying the interaction between aluminium and glycine. nih.govDemonstrates the formation of aluminium-amino acid complexes and allows for the determination of relative binding affinities. nih.gov
CE-ICP-MS Separation of ions by capillary electrophoresis followed by elemental detection using mass spectrometry. researchgate.netnih.govCharacterization and quantification of metal glycinate complexes. researchgate.netresearchgate.netEnables the direct measurement of this compound species and free aluminium, providing information on speciation. researchgate.netresearchgate.net

Atomic Spectroscopic Methods for Elemental Analysis of Aluminium in Glycinate Complexes

Atomic spectroscopic methods are essential for determining the total elemental concentration of aluminium in samples containing glycinate complexes. These techniques are highly sensitive and specific for the detection of metals.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a widely used technique for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. drawellanalytical.com In the context of this compound, AAS is employed to measure the total aluminium content. nih.gov Graphite furnace AAS (GF-AAS) is particularly suitable for trace aluminium analysis due to its high sensitivity. ufba.br

The technique has been used in conjunction with IC to study aluminium-amino acid interactions. nih.gov After separation by IC, fractions of the eluent can be analyzed by AAS to determine the presence and concentration of aluminium. nih.gov This combined approach helps to confirm whether aluminium is associated with the amino acid peaks observed in the chromatogram. nih.gov AAS is also a valuable tool for the quality control of various products to determine aluminium contamination. ufba.br

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) and Mass Spectrometry (ICP-MS)

Inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma mass spectrometry (ICP-MS) are powerful multi-element analysis techniques. drawellanalytical.comnih.gov In ICP-AES, a sample is introduced into an argon plasma, which excites the atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. drawellanalytical.com ICP-MS also uses an argon plasma to ionize the sample, but the resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.govanalytik-jena.com

Both techniques are suitable for determining the total aluminium concentration in samples containing this compound. nih.gov ICP-MS generally offers lower detection limits than ICP-AES, making it the preferred method for ultra-trace analysis. drawellanalytical.com These methods can be used to analyze a wide range of clinical and environmental samples after appropriate sample preparation, such as acid digestion for solid samples. nih.gov When coupled with separation techniques like CE or HPLC, ICP-MS can provide valuable information on the speciation of aluminium, distinguishing between different chemical forms of the element. nih.gov

Analytical TechniquePrincipleApplication for this compoundDetection Limits
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in the gaseous state. drawellanalytical.comQuantification of total aluminium content in glycinate complexes. nih.govParts per billion (ppb) to parts per trillion (ppt) range. drawellanalytical.com
ICP-AES Measures the light emitted by excited atoms in a high-temperature plasma. drawellanalytical.comDetermination of total aluminium in samples. 1-10 ppb for most elements. drawellanalytical.com
ICP-MS Measures ions based on their mass-to-charge ratio after ionization in a plasma. nih.govanalytik-jena.comUltra-trace analysis of total aluminium and speciation when coupled with separation techniques. nih.govParts per trillion (ppt) and lower. drawellanalytical.com

Potentiometric Titration for Stability Constant Determination of Aluminium-Glycine Complexes

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution. scirp.orgacs.org This technique involves monitoring the change in the potential of an electrode, typically a pH-sensitive glass electrode, as a titrant of known concentration is added to a solution containing the metal ion and the ligand. scirp.orgijnc.ir

By analyzing the resulting titration curve, it is possible to calculate the formation constants (also known as stability constants) of the complexes formed between aluminium and glycine. scirp.orgnih.gov The Calvin-Bjerrum method is a commonly used approach for this calculation. scirp.org

Studies using potentiometric titration have revealed the formation of various aluminium-glycine species in aqueous solution, including MLH, ML, and M₂L₂(OH)₂ (where M is Al³⁺ and L is glycine). nih.gov The stability of these complexes can be quantified by their formation constants (log β). For the Al³⁺-glycine system, a log β value of 7.18 has been reported for the ML species at an ionic strength of 0.15 mol L⁻¹ and a temperature of 298.15 K. nih.gov The dependence of these formation constants on the ionic strength of the solution can also be investigated. nih.gov This information is crucial for understanding the speciation of aluminium in the presence of glycine under different chemical conditions.

ParameterValueConditionsReference
log β (ML) 7.18I = 0.15 mol L⁻¹, T = 298.15 K nih.gov

Ultrafiltration Techniques for Speciation Studies in Complex Aqueous and Biological Matrices

Ultrafiltration (UF) is a pressure-driven membrane separation technique used to fractionate components in a liquid based on their size and molecular weight. ionxchng.com In the context of aluminium speciation, UF is a valuable tool for distinguishing between different forms of aluminium, such as high-molecular-weight (HMW) protein-bound or colloidal aluminium and low-molecular-weight (LMW) species, which would include complexes like this compound. ionxchng.comnih.gov The technique physically separates molecules by forcing the sample through a semi-permeable membrane with a defined molecular weight cutoff (MWCO), which is the nominal molecular weight of a globular molecule that is 90% retained by the membrane. cobetter.commdpi.com The resulting filtrate, or permeate, contains water, ions, and molecules smaller than the MWCO, while the retentate concentrates the larger, rejected species. ionxchng.com

The primary application of ultrafiltration in speciation studies is to determine the distribution of aluminium between different binding partners in a complex matrix. In biological fluids like serum, a significant portion of aluminium is bound to HMW proteins such as transferrin and albumin. nih.gov These protein-aluminium complexes are too large to pass through typical UF membranes (e.g., 10-30 kDa), whereas LMW complexes, such as those formed with citrate (B86180) or potentially with glycinate, can pass through. By analyzing the aluminium concentration in the permeate using highly sensitive methods like Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), researchers can quantify the "ultrafilterable" or LMW fraction of aluminium. capes.gov.brnih.govingeniatrics.com

Research Findings from Analogous Studies

While specific research focusing exclusively on the ultrafiltration of this compound is limited, extensive studies on other aluminium complexes in biological and aqueous systems provide a robust methodological framework. Research on the chelation of aluminium by deferoxamine (B1203445) (DFO) in the serum of dialysis patients is particularly instructive. These studies demonstrate the power of UF to monitor shifts in aluminium speciation.

One such study utilized membranes with various MWCO values to fractionate aluminium species in serum after DFO administration. nih.gov The results showed that the percentage of ultrafilterable aluminium increased significantly when using membranes with MWCOs of 5 kDa or higher compared to a 1 kDa membrane. nih.gov This finding suggests the presence of LMW aluminium complexes with molecular weights falling between 1 and 5 kDa. nih.gov This approach is directly applicable to studying this compound to determine its binding state and the size of the resulting complexes in biological fluids.

Table 1: Ultrafilterable Aluminium in Serum Using Different MWCO Membranes This interactive table is based on research findings from a study on aluminum speciation after deferoxamine administration, illustrating a methodology applicable to aluminum glycinate.

Membrane MWCO (kDa) Ultrafilterable Aluminium (%)
1 38.7
5 64.4 (± 2.5)
10 63.5 (± 3.7)
30 65.6 (± 4.3)

Source: Adapted from Use of ultrafiltration and chromatography to assess aluminum speciation in serum after deferoxamine administration. nih.gov

Another analytical approach, known as cascade ultrafiltration, involves the sequential filtration of a sample through a series of membranes with decreasing pore sizes. nih.govresearchgate.net This method provides a more detailed size fractionation of metal species. nih.gov When coupled with kinetic speciation techniques, cascade ultrafiltration can offer a comprehensive understanding of both the physical and chemical characteristics of metal complexes in each molecular weight fraction. researchgate.net

Methodological Considerations

Several factors can influence the accuracy of UF-based speciation studies. The choice of membrane material (e.g., polyethersulfone vs. regenerated cellulose) is critical, as some materials may exhibit higher sorption losses of trace metals or organic matter. acs.org The operational procedure itself requires rigorous protocols to yield reliable results, as sampling and storage can trigger aggregation or oxidation, altering the metal's speciation before analysis. geoscienceworld.orgdiva-portal.org Furthermore, the nominal MWCO is an approximation, and the actual separation characteristics can depend on the structure and chemical nature of the species being filtered. geoscienceworld.orgdiva-portal.org Therefore, careful validation and control experiments are essential for the accurate interpretation of ultrafiltration data.

Mechanistic Investigations of Aluminium Glycinate Interactions in Biological and Environmental Models

Research on Aluminium-Glycinate Interactions with Other Ions and Ligands in Complex Bio-Matrices

One of the most significant interactions is with transferrin, the primary iron-transporting protein in the blood. ontosight.aidrugbank.com Aluminium has a high affinity for the iron-binding sites on transferrin, and the formation of an aluminium-transferrin complex is a major mechanism for the transport of aluminium throughout the body. ontosight.ai This interaction can influence the distribution and potential biological effects of aluminium. ontosight.ai

The speciation of aluminium, meaning the different chemical forms in which it exists, is highly dependent on the pH and the presence of competing ligands in the surrounding medium. tandfonline.comnih.govannualreviews.orgrsc.org For example, in the presence of citrate (B86180), aluminium can form various charged citrate complexes. tandfonline.com The nature of these complexes, whether neutral or charged, can affect their ability to cross biological membranes. nih.gov

Glycine (B1666218) itself, as a ligand, competes with other potential binding partners for the aluminium ion. researchgate.netresearchgate.net The formation and stability of the aluminium glycinate (B8599266) complex will therefore be influenced by the concentrations and binding affinities of other available ligands in the biological matrix. nih.govresearchgate.netjyoungpharm.org

The following table lists some of the key ions and ligands that interact with aluminium in biological systems.

Interacting Ion/LigandSignificance of Interaction
Phosphate (B84403)Forms insoluble aluminium phosphate, reducing bioavailability of both. medchemexpress.com
CitrateCan form soluble complexes with aluminium, potentially influencing its absorption and transport. nih.govnih.gov
TransferrinPrimary protein transporter for aluminium in the blood. ontosight.ai
LactateForms weak complexes with aluminium. tandfonline.com

Research on Novel Applications and Advanced Materials Incorporating Aluminium Glycinate

Organometallic Applications in Advanced Material Science and Energy Technologies

The unique structure of aluminum glycinate (B8599266), featuring both amine (-NH₂) and aluminum hydroxyl (Al-OH) functional groups, makes it a candidate for specialized roles in organometallic chemistry, particularly in the development of high-performance energy devices.

Application of Aluminium Glycinate in Perovskite Solar Cell Interface Engineering

A significant challenge in advancing the efficiency and stability of perovskite solar cells (PSCs) lies in managing the interface between the perovskite active layer and the charge-transporting layers. researchgate.netx-mol.net Research has demonstrated that aluminum glycinate (AG) can be effectively utilized as an organometallic molecule for interface engineering in inverted PSCs. researchgate.net The introduction of an AG layer at the buried interface is a critical strategy to passivate defects, which are a primary source of performance loss and instability. researchgate.netx-mol.net

The bifunctional nature of the AG molecule is key to its application. The aluminum hydroxyl (Al-OH) groups can selectively bond with hydroxyl groups on the nickel oxide (NiO) hole transport layer, optimizing the surface morphology and energy level alignment. researchgate.net Simultaneously, the amine (-NH₂) group interacts with uncoordinated lead ions (Pb²⁺) in the perovskite layer. researchgate.net This dual action passivates defects at this critical buried interface, retards the crystallization of the perovskite layer, and helps to release residual stress. researchgate.net

Role of this compound-Based Organometallic Molecules in Tailoring Buried Interfaces for Device Performance

The application of aluminum glycinate-based organometallic molecules directly translates to enhanced device performance by creating a more ideal, tailored interface. researchgate.net By passivating defects and optimizing energy levels, the AG molecule facilitates more efficient carrier extraction from the perovskite layer and reduces energy losses driven by interface recombination. researchgate.netat.ua This leads to a more balanced transport of charge carriers within the device. researchgate.net

The tangible benefits of this interface engineering have been demonstrated in both narrow and wide bandgap PSCs. In one study, AG-modified narrow bandgap (1.55 eV) PSCs achieved a notable power conversion efficiency (PCE) of 26.74% (certified at 26.21%) with a high fill factor (FF) of 86.65%. researchgate.netat.ua The same strategy applied to wide bandgap (1.785 eV) PSCs yielded a champion efficiency of 20.71%. researchgate.netat.ua Furthermore, these modified devices exhibit excellent stability, retaining over 91% of their initial efficiency after 1200 hours of aging and operation under continuous illumination. researchgate.netat.ua

Device TypeKey Performance MetricControl DeviceAG-Modified Device
Narrow Bandgap PSC (1.55 eV) Power Conversion Efficiency (PCE)Not Specified26.74% (Certified 26.21%) researchgate.netat.ua
Fill Factor (FF)Not Specified86.65% researchgate.netat.ua
Wide Bandgap PSC (1.785 eV) Power Conversion Efficiency (PCE)Not Specified20.71% researchgate.netat.ua
Device Stability (1200 hours) % of Initial Efficiency RetainedNot Specified>91% researchgate.netat.ua

Investigations in Corrosion Inhibition and Material Protection

The use of amino acids and their derivatives as corrosion inhibitors for various metals is a well-established field of study. researchgate.netat.ua Glycine (B1666218), the foundational component of aluminum glycinate, has been specifically investigated for its ability to protect aluminum from corrosion in acidic environments. researchgate.net

Research shows that glycine inhibits aluminum corrosion by adsorbing onto the metal surface, forming a protective film. researchgate.netat.ua This adsorption creates a barrier between the metal and the corrosive agents. Studies using weight loss methods and potentiostatic polarization have confirmed that glycine acts as a mixed-type inhibitor for aluminum, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net Its inhibition efficiency increases with higher concentrations. researchgate.net The mechanism is often described as physisorption, where the molecule adheres to the surface through physical forces. researchgate.net While research has focused on glycine itself, these findings suggest the potential utility of glycinate compounds, such as aluminum glycinate, in material protection applications, an area that warrants further specific investigation.

Potential for this compound in Separation and Extraction Processes

The chelating properties of the glycinate ligand present opportunities for its use in selective separation and extraction, particularly in hydrometallurgical processes where the removal of specific metal ions is crucial.

Selective Complexation for Metal Ion Removal (e.g., Rare Earth Element Processing)

In the processing of rare earth elements (REEs), the removal of impurities like aluminum is a critical and challenging step. google.comlookchem.com Selective complexation is a technique used to separate metal ions by using a ligand that preferentially binds to one metal over another. google.com Research has shown that glycinate-based compounds can be effective in this role. For instance, a highly selective glycinate derivative, 1-butyl-3-(3,3-dimethyl-2-oxobutyl)-imidazol-3-ium bis(2-ethylhexyl) glycinate, was developed to remove aluminum from ion-adsorbed rare earth ore leachates. google.com Under optimal conditions, this compound achieved an aluminum removal rate greater than 95% while maintaining a rare earth recovery rate of over 96%. google.com This demonstrates the potential of the glycinate functional group to form stable complexes with aluminum, enabling its separation from other valuable metals.

Evaluation of Glycine as a Neutralizing Agent in Aluminium Extraction Processes

In the solvent extraction of aluminum from acidic sulfate (B86663) solutions, controlling the pH is crucial but problematic, as conventional neutralizing agents like sodium hydroxide (B78521) (NaOH) can cause the unwanted precipitation of colloidal aluminum hydroxide (Al(OH)₃), which complicates the process. researchgate.net

A study evaluated glycine as an alternative neutralizing agent and found it to be highly effective. researchgate.net When glycine was used instead of NaOH, the extraction of Al³⁺ increased by approximately 60%. researchgate.net A major advantage of glycine is its high solubility in the aqueous phase, allowing it to be added directly as a dry crystal without causing Al(OH)₃ precipitation or altering the organic-to-aqueous phase ratio. researchgate.net Furthermore, the addition of glycine significantly reduced the time required to reach equilibrium to an average of just 5.5 minutes. researchgate.net This novel application of glycine highlights its efficiency and operational advantages in aluminum purification processes. researchgate.net

Neutralizing AgentAl³⁺ Extraction IncreaseKey Observation
Sodium Hydroxide (NaOH) BaselineCaused Al(OH)₃ gel precipitation. researchgate.net
Glycine ~60% increase vs. NaOHNo precipitation observed; significantly reduced equilibrium time. researchgate.net

Emerging Research Themes and Future Perspectives on Aluminium Glycinate

Interdisciplinary Research Integrating Chemistry, Material Science, and Biological Systems

The future of aluminium glycinate (B8599266) research lies in the convergence of multiple scientific disciplines. The unique properties of this compound, stemming from its composition of a metal ion and a biological building block, make it a prime candidate for interdisciplinary investigation.

Material Science: In material science, there is a growing interest in developing advanced materials where compounds like aluminium glycinate can play a crucial role. datavagyanik.com Its use as a raw material in the production of specialty and advanced materials is an area of active exploration. datavagyanik.comchemscene.com The development of functional metal complexes and hybrid materials, which could include this compound derivatives, is a key focus. chemscene.com Research into large aqueous aluminum hydroxide (B78521) clusters is providing insights that could be relevant to understanding the behavior of this compound in various material applications. researchgate.net

Biological Systems: From a biological perspective, understanding the interaction of aluminium with biomolecules is critical. nih.gov Aluminium can interact with and be stabilized in biological environments by complexing with molecules like amino acids. nih.gov Computational studies are being employed to understand the biochemistry of aluminium at a molecular level. nih.gov Research has demonstrated that this compound exposure can be a factor in cellular processes, highlighting the need for further investigation into its biological implications. nih.gov The study of metal ions in biological systems is a rapidly growing field, aiming to bridge the gap between coordination chemistry and biochemistry. pageplace.de

The integration of these fields can lead to the development of novel applications. For instance, understanding the interaction of this compound at the biological level could inform the design of new biocompatible materials or drug delivery systems. pageplace.demdpi.com

Development of Integrated Advanced Characterization Techniques and Computational Modeling

To unlock the full potential of this compound, researchers are increasingly relying on advanced characterization techniques and computational modeling. These tools provide unprecedented insights into the compound's structure, properties, and behavior at the molecular level.

Advanced Characterization: Techniques such as X-ray diffraction, Fourier-transform infrared spectroscopy, and transmission electron microscopy are crucial for characterizing the physical and chemical properties of this compound and related materials. dergipark.org.tr Advanced methodologies are also being developed to understand the behavior of metal-organic nanoparticles in various environments. lcmcp.science

Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying the complexation behavior of aluminium with ligands like glycine (B1666218). unirioja.es These models can predict the geometry and stability of different molecular conformations. unirioja.es First-principles simulations and molecular dynamics are being used to investigate the properties of materials at an atomic level, which can be applied to understand aluminium-containing systems. acs.orgacs.org This computational approach is essential for designing new materials and understanding their interactions in biological systems. nih.gov

The synergy between advanced characterization and computational modeling allows for a more comprehensive understanding of this compound. Experimental data can validate and refine computational models, while simulations can guide the design of new experiments and materials.

Table 1: Advanced Techniques in this compound Research

Technique/Method Application in this compound Research Potential Insights
Density Functional Theory (DFT)Modeling the complexation of aluminium with glycine and other ligands. unirioja.esUnderstanding bond lengths, stability of conformers, and electronic structure. unirioja.es
Molecular Dynamics (MD)Simulating the behavior of this compound in different environments (e.g., aqueous solutions, biological membranes). acs.orgPredicting transport properties, interactions with other molecules, and conformational changes.
X-ray Absorption SpectroscopyProbing the local atomic and electronic structure around the aluminium center. acs.orgDetermining coordination number, oxidation state, and bond distances.
Transmission Electron Microscopy (TEM)Visualizing the morphology and structure of this compound-based materials at the nanoscale. dergipark.org.trCharacterizing particle size, shape, and crystalline structure.

Exploration of Sustainable Synthesis Routes and Green Chemistry Applications for this compound

In line with the global push for sustainability, a significant future direction for this compound research is the development of environmentally friendly synthesis methods and its application in green chemistry.

Sustainable Synthesis: The traditional synthesis of this compound involves the reaction of aluminium hydroxide with glycine. ontosight.ai Researchers are now exploring more sustainable production methods to reduce the environmental impact. datavagyanik.com This includes implementing principles of green chemistry, such as using renewable raw materials, improving energy efficiency, and minimizing waste. datavagyanik.comresearchgate.net Mechanochemistry, a solvent-free or low-solvent synthesis method, is emerging as a sustainable alternative for producing various chemical compounds and could be applicable to this compound. acs.org

Green Chemistry Applications: Amino acid-based ionic liquids (AAILs), which share structural similarities with this compound, are being investigated for various green chemistry applications. text2fa.ir These include their use as sustainable solvents, in CO2 capture, and in biomass processing. text2fa.ir The inherent biodegradability and low toxicity of amino acids make their derivatives attractive for developing greener chemical processes. text2fa.ir The use of biomolecules like sugars in the synthesis of layered double hydroxides, which can involve aluminium, also points towards greener manufacturing pathways. dergipark.org.tr

Investing in sustainable production methods for this compound can appeal to environmentally conscious consumers and align with increasingly stringent environmental regulations. datavagyanik.com

Table 2: Principles of Green Chemistry and Their Relevance to this compound

Green Chemistry Principle Application to this compound Potential Benefit
PreventionDesigning synthesis routes that minimize waste generation. researchgate.netReduced environmental pollution and disposal costs.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.Increased efficiency and reduced raw material consumption.
Use of Renewable FeedstocksUtilizing glycine derived from renewable biological sources. text2fa.irReduced reliance on fossil fuels and enhanced sustainability.
Design for Energy EfficiencyDeveloping synthesis methods that can be conducted at ambient temperature and pressure. researchgate.netLower energy consumption and reduced carbon footprint.
CatalysisEmploying catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. researchgate.netHigher reaction rates, increased selectivity, and easier product separation.

Q & A

Q. What are the validated methods for synthesizing aluminium glycinate with high purity for experimental use?

this compound can be synthesized via refluxing active aluminium hydroxide with glycine in aqueous medium under controlled pH (5.5–6.5) and temperature (70–80°C). Post-synthesis purification involves vacuum filtration and washing with ethanol to remove unreacted glycine. A 1999 study demonstrated a simplified method using active aluminium hydroxide, achieving >95% purity confirmed by elemental analysis and FT-IR spectroscopy . For reproducibility, ensure stoichiometric ratios (Al:glycine = 1:1) and characterize intermediates using thermogravimetric analysis (TGA) to monitor dehydration steps .

Q. How should this compound be characterized to confirm structural integrity and purity?

Key characterization techniques include:

  • NMR spectroscopy : To verify coordination of glycine to aluminium via carboxylate and amine groups .
  • FT-IR : Peaks at 1600 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm ligand binding .
  • XRD : Compare with reference patterns (e.g., JCPDS 00-029-0006) to confirm crystalline structure .
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C₂H₆AlNO₄, molecular weight 135.05) .
    Document methodologies rigorously to comply with journal guidelines for experimental reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound exhibits acute oral toxicity (LD₅₀ > 300 mg/kg in rats) and causes skin/eye irritation. Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation of fine particulates. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in sealed containers away from strong acids/oxidizers to prevent hazardous reactions (e.g., CO₂ release) .

Q. How does this compound interact with biological systems in pharmacological studies?

As a gastric acid neutralizer, this compound reacts with HCl in the stomach to form Al³⁺ and glycine. Monitor pH-dependent solubility (pH 2–5) using simulated gastric fluid models. Note that prolonged use may lead to aluminium accumulation, requiring toxicity assays (e.g., MTT on Caco-2 cells) to assess cytotoxicity thresholds .

Advanced Research Questions

Q. What experimental conditions destabilize this compound, and how can stability be quantified?

this compound decomposes at temperatures >200°C (TGA data) and undergoes hydrolysis at extreme pH (<2 or >9). Stability studies using UV-Vis spectroscopy show reduced absorbance at 265 nm under acidic conditions (pH 1.5), indicating breakdown into Al³⁺ and glycine. For electrochemical stability, cyclic voltammetry in glycinate-rich solutions (1.0 M) reveals redox inactivity up to 0.9 V (vs. SCE), but decomposition occurs at higher potentials .

Q. How can voltammetric techniques elucidate this compound’s complexation behavior?

Using a rotated glassy carbon electrode, study the half-wave potential (E₁/₂) dependence on glycinate concentration. A slope of −0.06 V per log[glycinate] suggests a 1:1 ligand-metal stoichiometry. Reversibility is confirmed via log[i/(iₗ−i)] vs. E plots, where slopes ≈0.06 V indicate a single-electron transfer process. Compare with neptunyl-glycinate studies to infer analogous coordination geometries .

Q. What validation criteria ensure reliability in this compound’s analytical data?

Adhere to ICH Q2(R1) guidelines:

  • Linearity : R² >0.99 for calibration curves (e.g., HPLC with UV detection at 210 nm).
  • Accuracy : Spike recovery rates (95–105%) in synthetic matrices.
  • Precision : ≤5% RSD for intraday/interday replicates.
    Cross-validate results with ICP-MS for aluminium quantification and ion chromatography for glycine detection .

Q. How can ecotoxicological impacts of this compound be assessed in environmental studies?

Conduct OECD 201/202 tests:

  • Algal growth inhibition : EC₅₀ values for Pseudokirchneriella subcapitata at 72 hours.
  • Daphnia magna mobility : LC₅₀ via 48-hour exposure assays.
    Model soil adsorption using batch experiments (pH 5–7), noting Kd values <100 L/kg, indicating moderate mobility and bioaccumulation potential .

Q. How should conflicting data on this compound’s decomposition pathways be resolved?

Discrepancies in thermal decomposition temperatures (e.g., 200°C vs. 250°C) may arise from hydration states (anhydrous vs. hydrate). Use TGA-DSC coupled with mass spectrometry to identify H₂O/CO₂ release profiles. Cross-reference with XRD to correlate phase transitions with decomposition steps .

Q. What non-pharmacological applications of this compound warrant further investigation?

Explore its role as:

  • A dispersant : Test colloidal stability in polymer nanocomposites via zeta potential measurements.
  • A precursor for catalysts : Pyrolyze at 500°C under N₂ to synthesize Al₂O₃@glycine hybrids for CO₂ adsorption studies .

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